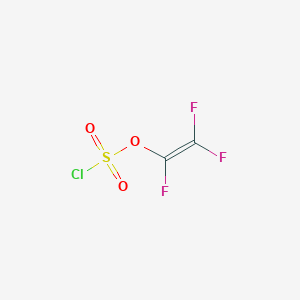

1-Chlorosulfonyloxy-1,2,2-trifluoroethene

Description

Significance of Fluorine in Contemporary Chemical Sciences

The unique properties of the fluorine atom, when incorporated into organic molecules, have a profound impact, making organofluorine chemistry a vital area of research. researchgate.net

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's characteristics. adakem.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. rsc.orgresearchgate.net This stability is a key factor in the durability of materials like fluoropolymers.

Fluorine's high electronegativity can alter the dipole moment and the acidity (pKa) of a molecule. rsc.org The introduction of fluorine can also influence a molecule's lipophilicity, which is a critical parameter in the design of pharmaceuticals as it affects absorption and distribution in the body. pdx.edusoton.ac.uk For instance, aromatic fluorination generally increases lipophilicity, while the effect on aliphatic compounds can be more complex. pdx.edusoton.ac.uk Furthermore, fluorine's ability to participate in weak hydrogen bonds can alter molecular conformation and polarity. soton.ac.uk

The synthesis of organofluorine compounds has evolved significantly since the first reported synthesis in the 19th century. researchgate.netresearchgate.net Early methods were often challenging due to the high reactivity and toxicity of fluorinating agents. researchgate.net The development of new reagents and techniques has been pivotal to the advancement of the field.

Key milestones include the development of electrophilic fluorinating agents like Selectfluor and nucleophilic fluorinating agents such as cesium fluoride (B91410) (CsF), which have improved the selectivity and efficiency of fluorination reactions. researchgate.netresearchgate.net The use of sulfuryl fluoride has also gained prominence as a versatile reagent in organic synthesis. researchgate.net More recent advancements focus on developing more sustainable and environmentally friendly fluorination methods. researchgate.net

Structural Classification and Unique Characteristics of Fluorinated Alkenyl Sulfonates

Fluorinated alkenyl sulfonates are a class of organic compounds characterized by a carbon-carbon double bond (alkenyl group) where one or more hydrogen atoms are replaced by fluorine, and which is attached to a sulfonate group (-SO₂-O-). The presence of both the fluorinated alkenyl group and the sulfonate ester imparts a unique combination of properties.

The sulfonate group is an excellent leaving group, making these compounds valuable intermediates in substitution and elimination reactions, analogous to alkyl halides. youtube.com The reactivity of the alkenyl group can be influenced by the attached fluorine atoms. For example, they can undergo Michael-type addition reactions. nih.gov The stability and reactivity of these compounds make them useful in various synthetic applications, including the synthesis of covalent inhibitors for enzymes like human neutrophil elastase. nih.gov

Fluorinated surfactants, which can include sulfonate functionalities, are known for their ability to significantly lower the surface tension of aqueous solutions even at low concentrations. researchgate.netwikipedia.org They also exhibit high thermal and chemical stability. researchgate.net

Historical Context and Initial Academic Interest in 1-Chlorosulfonyloxy-1,2,2-trifluoroethene and Related Species

Research into fluorinated surfactants began in the 1950s, leading to the development of compounds like perfluorooctane (B1214571) sulfonate (PFOS). wikipedia.org The study of fluorinated alkenyl sulfonates is a more recent area of research, driven by their potential as versatile building blocks in organic synthesis and their applications in creating complex molecules and materials. researchgate.netnih.gov

Overview of Research Domains for 1-Chlorosulfonyloxy-1,2,2-trifluoroethene

Given the structure of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene, its potential research applications would likely fall into several key domains:

Synthetic Chemistry: Due to the presence of a good leaving group (chlorosulfonyloxy), it could serve as a precursor for the synthesis of other trifluoroethenyl-containing compounds. Its double bond could also be a site for various addition reactions.

Materials Science: As a monomer, it could potentially be used in the synthesis of novel fluorinated polymers with specific thermal, chemical, or surface properties.

Medicinal Chemistry and Agrochemicals: The trifluoroethenyl moiety is a common feature in biologically active molecules. This compound could be a building block for creating new pharmaceuticals or pesticides.

Scope and Objectives of the Academic Research Outline

The primary objective of this article is to provide a structured overview of the chemical compound 1-Chlorosulfonyloxy-1,2,2-trifluoroethene, based on the established principles of organofluorine chemistry and the known properties of structurally related compounds. This text aims to delineate the significance of fluorine in modern chemistry, detail the impact of fluorine substitution on molecular properties, and trace the evolution of synthetic methodologies in the field. It will also classify and describe the unique characteristics of fluorinated alkenyl sulfonates, and provide a general historical context. The potential research applications for a compound with this structure will also be explored.

Data Tables

The following tables present data for compounds structurally related to 1-Chlorosulfonyloxy-1,2,2-trifluoroethene, as specific data for the target compound is not available.

Table 1: Physical Properties of Related Fluorinated Ethene and Ethane Derivatives

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Chlorotrifluoroethylene (B8367) | 1-Chloro-1,2,2-trifluoroethene | C₂ClF₃ | 116.47 | -27.8 ecetoc.org |

| 1,1,2-Trifluoroethane | 1,1,2-Trifluoroethane | C₂H₃F₃ | 84.041 | 5 nih.gov |

| 1-Chloro-1,2,2-trifluoroethane | 1-Chloro-1,2,2-trifluoroethane | C₂H₂ClF₃ | 118.48 | Not Available |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | 1,1,2-Trichloro-1,2,2-trifluoroethane | C₂Cl₃F₃ | 187.37 | 47.7 wikipedia.org |

Table 2: Reactivity and Applications of Related Sulfonate Compounds

| Compound Class | General Structure | Key Reactivity | Common Applications |

| Alkenyl Sulfonyl Fluorides | R-CH=CH-SO₂F | Michael-type addition, Radical reactions nih.govriwa-rijn.org | Synthesis of covalent inhibitors, Click chemistry nih.govriwa-rijn.org |

| Alkyl Sulfonates | R-O-SO₂-R' | Nucleophilic substitution (good leaving group) youtube.com | Intermediates in organic synthesis youtube.com |

| Perfluoroalkyl Sulfonates | CₙF₂ₙ₊₁-SO₃⁻ | High stability, Surfactant properties researchgate.net | Surfactants, Fire-fighting foams wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1-chlorosulfonyloxy-1,2,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF3O3S/c3-10(7,8)9-2(6)1(4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCODVGWFRZCRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(OS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380750 | |

| Record name | Trifluoroethenyl sulfurochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-15-9 | |

| Record name | Trifluoroethenyl sulfurochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 1 Chlorosulfonyloxy 1,2,2 Trifluoroethene

Pioneering Synthetic Routes to Trifluorovinyl Chlorosulfate (B8482658)

The initial preparations of trifluorovinyl chlorosulfate were established through multi-step processes involving the formation and subsequent transformation of a key intermediate. This work was significantly advanced by the research of I. L. Knunyants and G. A. Sokolski. google.com

The most established route commences with the cycloaddition of sulfur trioxide (SO₃) and tetrafluoroethylene (B6358150) (C₂F₄). This reaction yields the critical intermediate, tetrafluoroethane-β-sultone. google.com This process is highly exothermic and requires careful temperature control to prevent the polymerization of sulfur trioxide. google.com

The tetrafluoroethane-β-sultone is a strained, four-membered heterocyclic compound that serves as the direct precursor to the final product. The conversion is achieved through a nucleophilic ring-opening reaction. While various nucleophiles can open the sultone ring, the formation of the chlorosulfate derivative involves the attack of a chloride ion at the sulfur atom. researchgate.net This process leads to the cleavage of the sulfur-oxygen bond within the ring and subsequent rearrangement and elimination of a fluoride (B91410) ion to generate the trifluorovinyl double bond.

Research has noted that the hydrolysis of tetrafluoroethane-β-sultone can lead to the formation of unstable trifluorovinyl sulfuric acid, which readily decomposes. google.com This highlights the vinyl group's propensity to form from the β-sultone intermediate under appropriate reactive conditions. The introduction of a chloride source facilitates the formation of the more stable chlorosulfate functional group.

An alternative, though less documented, synthetic strategy involves the direct chlorosulfonylation of a suitable fluorinated alkene, such as trifluoroethene. This approach is based on the general reactivity of alkenes, which can undergo addition reactions with reagents like sulfonyl chlorides. nih.gov In this hypothetical pathway, a reagent capable of delivering both the chlorosulfonyl group (-SO₂Cl) and an oxygen atom would react across the double bond of a fluorinated alkene.

Modern methods like visible-light photoredox catalysis have been successfully employed for the chlorosulfonylation of various alkenes using sulfonyl chlorides. chemicalbook.com However, the application of such methods to highly fluorinated, electron-deficient alkenes for the specific synthesis of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene is not extensively detailed in the available literature.

Development of Efficient and Scalable Synthetic Protocols

The primary step, the formation of tetrafluoroethane-β-sultone, has been a key target for optimization. Controlling the reaction temperature is critical to achieving a high yield and preventing unwanted side reactions, particularly the polymerization of SO₃. google.com One patented method describes feeding gaseous tetrafluoroethylene into a mixture of liquid sulfur trioxide and the tetrafluoroethane-β-sultone product itself. google.com This technique uses the product as an inhibitor of SO₃ polymerization, improving the yield. google.com

The stoichiometry of the reagents is another crucial parameter. The molar ratio of sulfur trioxide to tetrafluoroethylene must be carefully managed to ensure complete conversion while minimizing excess reactants that would complicate purification. The table below outlines parameters from a patented method for producing the β-sultone precursor. google.com

Table 1: Reaction Parameters for Tetrafluoroethane-β-sultone Synthesis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Reactants | Gaseous Tetrafluoroethylene, Liquid Sulfur Anhydride (B1165640) | Formation of the sultone |

| Solvent/Inhibitor | Pre-existing Tetrafluoroethane-β-sultone | Inhibit SO₃ polymerization |

| Temperature | Not exceeding 80°C (cooling jacket at 5-10°C) | Control exothermic reaction |

| Pressure | Atmospheric or 0.5-2.0 ati | Controlled reaction environment |

| Reagent Ratio | Sulfuric anhydride to β-sultone of 100:(2-10) by mass | Optimize yield and safety |

This interactive table summarizes key parameters for the synthesis of the precursor compound.

While the initial cycloaddition between tetrafluoroethylene and sulfur trioxide is often performed without a catalyst, the use of catalytic systems is a standard approach for improving reaction rates and selectivity in organic synthesis. For the ring-opening of the β-sultone, acid or base catalysis can influence the reaction pathway and rate. researchgate.net For instance, Lewis acids are known to catalyze Diels-Alder and other cycloaddition reactions and could potentially be investigated to lower the activation energy for the initial sultone formation.

In related chemistries, copper complexes have been developed as effective photocatalysts for the chlorosulfonylation of alkenes and alkynes. chemicalbook.com The exploration of similar catalytic systems could pave the way for more efficient direct chlorosulfonylation routes to the target molecule, although specific research in this area for trifluorovinyl chlorosulfate is not prominent.

Green Chemistry Principles in 1-Chlorosulfonyloxy-1,2,2-trifluoroethene Synthesis

The traditional synthesis of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene presents several challenges from a green chemistry perspective. The primary reagent, sulfur trioxide, is highly reactive, corrosive, and hazardous to handle, requiring specialized equipment and safety protocols.

A key principle of green chemistry is the use of less hazardous chemical syntheses. One area of potential improvement would be the replacement of pure sulfur trioxide with a less aggressive sulfonating agent. For the synthesis of other fluorinated β-sultones, oleum (B3057394) (a solution of SO₃ in sulfuric acid) has been used as an alternative to pure SO₃. google.com While oleum presents its own significant hazards, it can be easier to handle than pure, monomeric SO₃. However, for tetrafluoroethylene specifically, the presence of sulfuric acid can lead to the decomposition of the desired intermediate. google.com

Improving the atom economy of the reaction is another green chemistry goal. The β-sultone route is, in principle, highly atom-economical as it involves an addition reaction followed by a rearrangement. Minimizing waste generation by preventing the polymerization of SO₃ through optimized reaction control, as described in section 2.2.1, aligns with green chemistry principles. Furthermore, the development of catalytic processes could reduce energy consumption by allowing the reaction to proceed under milder conditions.

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product.

Strategies for maximizing atom economy and reducing waste include:

Catalyst Selection: While the proposed reaction may be initiated by UV light, the use of a chemical radical initiator like azobisisobutyronitrile (AIBN) could offer better control and lower energy input. The amount of initiator should be minimized to reduce its contribution to the waste stream.

Byproduct Management: Potential byproducts could include polymers of chlorotrifluoroethene or products from the decomposition of sulfuryl chloride. Developing methods to separate and potentially repurpose these byproducts is a key aspect of a sustainable synthetic process.

Purification and Isolation Techniques for Research-Grade Material

The purification of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene to obtain a research-grade material with high purity is a critical final step. The choice of purification method will depend on the physical properties of the target compound and the nature of the impurities.

Table 2: Potential Purification Techniques for 1-Chlorosulfonyloxy-1,2,2-trifluoroethene

| Technique | Principle | Applicability and Considerations |

| Fractional Distillation | Separation based on differences in boiling points. | Likely the most effective method for separating the product from unreacted starting materials and lower-boiling byproducts. Requires a high-efficiency distillation column and careful control of pressure and temperature to prevent decomposition of the thermally sensitive product. |

| Crystallization | Separation based on differences in solubility at different temperatures. | If the product is a solid at a convenient temperature and a suitable solvent can be found in which the impurities have different solubility profiles, this can be a highly effective purification method. |

| Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase. | Gas chromatography (GC) could be used for small-scale purification. Liquid chromatography (LC) using a fluorous stationary phase ("fluorous chromatography") could be particularly effective for separating fluorinated compounds from non-fluorinated impurities. wikipedia.org |

| Washing/Extraction | Removal of water-soluble impurities. | The crude product could be washed with water to remove any traces of hydrochloric acid or sulfuric acid formed from the hydrolysis of sulfuryl chloride. oecd.org This must be done carefully to avoid hydrolysis of the product itself. |

A multi-step purification protocol would likely be necessary. For example, an initial wash to remove acidic impurities could be followed by fractional distillation to separate the product from the bulk of the unreacted starting materials and byproducts. A final chromatographic step could then be employed to achieve the high purity required for research-grade material.

Elucidation of Reactivity and Mechanistic Pathways of 1 Chlorosulfonyloxy 1,2,2 Trifluoroethene

Reactivity of the Trifluorovinyl Moiety

The electronic landscape of the trifluorovinyl group is heavily influenced by the strong inductive effect of the three fluorine atoms. This effect polarizes the C=C double bond, rendering the carbon atom bonded to the chlorosulfonyloxy group (C1) electrophilic and susceptible to attack by nucleophiles, while simultaneously deactivating the alkene towards traditional electrophilic additions.

Nucleophilic Addition Reactions to the Activated Alkene

The electron-withdrawing nature of the fluorine atoms and the chlorosulfonyloxy group significantly lowers the electron density of the π-system, making the alkene an excellent substrate for nucleophilic addition reactions. wikipedia.org This process involves the attack of a nucleophile on one of the carbons of the double bond. The reaction is analogous to nucleophilic additions to other electron-poor alkenes, such as those found in α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

The regioselectivity of the attack is governed by the electronic stabilization of the resulting carbanionic intermediate. Nucleophilic attack would preferentially occur at the β-carbon (the carbon of the CF₂ group), leading to a carbanion at the α-carbon, which is stabilized by the inductive effect of the attached chlorine and sulfonyloxy group. A variety of nucleophiles are expected to react with the activated double bond.

Table 1: Potential Nucleophiles for Addition to 1-Chlorosulfonyloxy-1,2,2-trifluoroethene

| Nucleophile Class | Specific Examples | Expected Product Type |

|---|---|---|

| Organometallic Reagents | Grignard Reagents (RMgX), Organolithiums (RLi) | Alkylated fluoroalkane |

| Amines | Primary (RNH₂), Secondary (R₂NH) | Fluoroalkyl amine derivative |

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃), Potassium tert-butoxide (KOtBu) | Fluoroalkyl ether |

| Thiolates | Sodium thiophenoxide (NaSPh) | Fluoroalkyl sulfide |

The resulting adducts from these reactions are themselves versatile intermediates for further synthetic transformations.

Electrophilic Transformations of the Trifluorovinyl Group

In contrast to its high reactivity towards nucleophiles, the trifluorovinyl group is strongly deactivated towards electrophilic attack. The electron-withdrawing fluorine atoms reduce the nucleophilicity of the π-bond, making reactions with typical electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) difficult under standard conditions. libretexts.org

While simple electrophilic additions are generally unfavorable, reactions with highly reactive electrophilic reagents or under catalytic conditions may be possible. For instance, electrophilic fluorination using specialized reagents like Selectfluor® can add fluorine across a double bond, often proceeding through a carbocationic intermediate. numberanalytics.comresearchgate.net However, the stability of the intermediate carbocation would be significantly compromised by the adjacent electron-withdrawing groups, suggesting a high activation barrier for such a transformation. libretexts.org

Radical Initiated Processes Involving the Fluorinated Alkene

The electron-deficient nature of the trifluorovinyl double bond makes it a good substrate for radical addition reactions. lumenlearning.com Radical species, which are not governed by the same electronic demands as electrophiles or nucleophiles, can readily add across the π-system. The reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com

Studies on analogous fluoroalkenes, such as trifluoroethene, have shown that they readily react with radical initiators. For example, the thermal reaction of trifluoroiodomethane with trifluoroethylene (B1203016) yields 1:1 adducts and telomers. rsc.org Similarly, thiol-ene type reactions, where a thiyl radical adds across the double bond, have been demonstrated with trifluorovinyl ethers, proceeding with anti-Markovnikov selectivity. acs.org It is therefore anticipated that 1-chlorosulfonyloxy-1,2,2-trifluoroethene would undergo similar radical additions. Furthermore, like chlorotrifluoroethylene (B8367) (CTFE), this monomer could potentially undergo radical polymerization to form fluorinated polymers analogous to PCTFE, a material known for its chemical resistance and thermal stability. britannica.comwikipedia.org

Cycloaddition Chemistry and Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a key feature of the reactivity of many unsaturated systems. msu.edulibretexts.org The trifluorovinyl group is expected to be a reactive component in various cycloaddition reactions, acting as a "2π" system.

[4+2] Cycloadditions (Diels-Alder Reactions): The electron-deficient nature of the trifluorovinyl moiety makes it an excellent dienophile for Diels-Alder reactions with electron-rich dienes. libretexts.org Reactions of trifluoroethene with dienes like cyclopentadiene (B3395910) or substituted furans have been reported to yield fluorinated bicyclic adducts, often requiring elevated temperatures. rsc.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common reaction for alkenes, forming cyclobutane (B1203170) rings. libretexts.org For instance, trichloroethene undergoes photochemical [2+2] cycloaddition with enones. rsc.org It is plausible that 1-chlorosulfonyloxy-1,2,2-trifluoroethene would participate in similar light-induced cycloadditions. Thermal [2+2] cycloadditions, while less common, are known for some highly fluorinated alkenes. libretexts.org

1,3-Dipolar Cycloadditions: The activated double bond can also react with 1,3-dipoles (e.g., azides, nitrile oxides, diazomethanes) to form five-membered heterocyclic rings. researchgate.netnih.gov This provides a versatile route to complex fluorinated heterocycles.

Table 2: Predicted Cycloaddition Reactions

| Reaction Type | Reactant Partner (Example) | Predicted Product Core Structure |

|---|---|---|

| [4+2] Diels-Alder | Cyclopentadiene | Fluorinated norbornene derivative |

| [2+2] Photochemical | Ethylene | Fluorinated cyclobutane derivative |

Reactivity of the Chlorosulfonyloxy Functionality

The chlorosulfonyloxy group (-OSO₂Cl) is a key determinant of the compound's reactivity, primarily by functioning as a superior leaving group.

Role as a Leaving Group in Substitution Reactions

The chlorosulfonyloxy group is an exceptionally effective leaving group, comparable in ability to other sulfonate esters like triflates (-OSO₂CF₃) and tosylates (-OSO₂C₆H₄CH₃). Its efficacy stems from the ability of the resulting chlorosulfonate anion (⁻OSO₂Cl) to stabilize the negative charge through resonance across the sulfonyl group and the inductive effect of the chlorine atom.

Good leaving groups are weak bases, as they can effectively stabilize the electron pair they accept upon bond cleavage. nih.gov The conjugate acid of the leaving group, chlorosulfonic acid (HOSO₂Cl), is a strong acid, confirming the stability and weak basicity of its conjugate base. This makes the C-O bond highly susceptible to cleavage in nucleophilic substitution reactions.

While nucleophilic substitution at an sp²-hybridized carbon (vinylic substitution) is generally more difficult than at an sp³ carbon, the presence of the activating fluorine atoms on the double bond can facilitate this process. The reaction would likely proceed through an addition-elimination mechanism, where a nucleophile first adds to the double bond (as described in 3.1.1), followed by the elimination of the excellent chlorosulfonate leaving group to regenerate the double bond with the new substituent in its place.

Table 3: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid (approx.) | Relative Leaving Ability |

|---|---|---|---|

| -OSO₂Cl | HOSO₂Cl | Very Low (Strong Acid) | Excellent |

| -OSO₂CF₃ (Triflate) | CF₃SO₃H | ~ -14 | Excellent |

| -I (Iodide) | HI | ~ -10 | Very Good |

| -Br (Bromide) | HBr | ~ -9 | Good |

| -Cl (Chloride) | HCl | ~ -7 | Moderate |

| -F (Fluoride) | HF | 3.2 | Poor |

Formation of Sulfonylated Intermediates

The primary role of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene in chemical reactions is expected to be as a sulfonylating agent. The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophilic group, readily susceptible to attack by nucleophiles. This reactivity facilitates the formation of a variety of sulfonylated intermediates.

In the presence of nucleophiles such as alcohols or amines, 1-Chlorosulfonyloxy-1,2,2-trifluoroethene would likely undergo nucleophilic acyl substitution at the sulfur atom. This would result in the displacement of the chloride ion and the formation of sulfonate esters or sulfonamides, respectively. wikipedia.org The reaction is anticipated to proceed through a tetrahedral intermediate, a common feature in the chemistry of sulfonyl compounds.

The general reaction can be depicted as:

CF₂=CFOS(O₂)Cl + Nu-H → CF₂=CFOS(O₂)Nu + HCl

Where Nu-H represents a generic nucleophile.

Furthermore, under specific conditions, particularly with the use of a catalyst, this compound could participate in the hydrosulfonylation of alkenes. nih.gov This process would involve the generation of a sulfonyl radical, which then adds across the double bond of another alkene molecule. nih.gov

Table 1: Plausible Sulfonylated Intermediates from Reactions of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene

| Nucleophile | Intermediate Class | General Structure |

| Alcohol (R-OH) | Sulfonate Ester | CF₂=CFOS(O₂)OR |

| Amine (R-NH₂) | Sulfonamide | CF₂=CFOS(O₂)NHR |

| Alkene (R₂C=CR₂) | Alkyl/Aryl Sulfone | CF₂=CFOS(O₂)CR₂-CR₂-H |

Hydrolysis and Related Elimination Reactions

The hydrolysis of sulfonyl chlorides is a well-documented reaction, and 1-Chlorosulfonyloxy-1,2,2-trifluoroethene is expected to follow this general trend. wikipedia.orgosti.gov In the presence of water, the sulfonyl chloride group will hydrolyze to form the corresponding sulfonic acid, releasing hydrochloric acid.

CF₂=CFOS(O₂)Cl + H₂O → CF₂=CFOS(O₂)OH + HCl

The kinetics of this hydrolysis can be influenced by the solvent composition and pH. osti.gov For instance, in aqueous solutions, the reaction rate may be dependent on the concentration of water. osti.gov

Reaction Mechanism Investigations

Detailed mechanistic investigations on 1-Chlorosulfonyloxy-1,2,2-trifluoroethene are not extensively reported. However, based on the general understanding of sulfonyl chloride reactivity, several investigative techniques could be employed to probe its reaction mechanisms.

Spectroscopic Monitoring of Reaction Progress (Excluding Basic Identification Data)

The progress of reactions involving 1-Chlorosulfonyloxy-1,2,2-trifluoroethene could be monitored using various spectroscopic techniques. For instance, FT-IR spectroscopy could be utilized to track the disappearance of the characteristic S-Cl bond absorption and the appearance of new bands corresponding to the formation of sulfonylated products. mdpi.comnih.gov NMR spectroscopy, particularly ¹⁹F NMR, would be invaluable for observing changes in the chemical environment of the fluorine atoms on the vinyl group as the reaction proceeds.

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding reaction mechanisms. For the reactions of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene, determining the rate law would provide insight into the molecularity of the rate-determining step. For example, a second-order rate law for its reaction with a nucleophile would suggest a bimolecular substitution mechanism (Sₙ2-type) at the sulfur atom. nih.govmdpi.com The influence of solvent polarity and nucleophile strength on the reaction rate would further elucidate the nature of the transition state. nih.gov

Table 2: Hypothetical Kinetic Data for the Reaction of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene with a Nucleophile

| [Compound] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 0.1 | 0.2 | 2.0 x 10⁻⁴ |

This is a hypothetical data table to illustrate the expected outcome of a kinetic study indicating a second-order reaction.

Isotopic Labeling Experiments for Mechanistic Probing

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. frontiersin.orgnih.govresearchgate.netchemrxiv.org In the context of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene, experiments using ¹⁸O-labeled water for hydrolysis could determine whether the oxygen in the resulting sulfonic acid comes from the water molecule. usu.edu Similarly, using deuterated nucleophiles could help to understand the role of proton transfer in the reaction mechanism.

Identification and Characterization of Reactive Intermediates

The identification of transient species is crucial for confirming a proposed reaction mechanism. acs.orgnih.gov For reactions involving 1-Chlorosulfonyloxy-1,2,2-trifluoroethene, techniques such as low-temperature spectroscopy or chemical trapping could be employed to detect and characterize reactive intermediates like the tetrahedral intermediate in nucleophilic substitution or sulfonyl radicals in radical reactions. acs.org Mass spectrometry can also be a powerful tool for detecting charged intermediates. nih.gov

Inability to Generate Article on "1-Chlorosulfonyloxy-1,2,2-trifluoroethene" Due to Lack of Scientific Literature

Despite extensive and targeted searches of scientific databases and chemical literature, no research articles, studies, or data could be found pertaining to the specific chemical compound "1-Chlorosulfonyloxy-1,2,2-trifluoroethene" and its synthetic utility in the areas outlined in the provided structure.

The requested article was to be structured around the following advanced organic synthesis topics:

Synthetic Utility of 1 Chlorosulfonyloxy 1,2,2 Trifluoroethene in Advanced Organic Synthesis

Building Block for Complex Fluorinated Architectures

Precursor in the Academic Synthesis of Fluorinated Monomers and Polymers

Multiple search strategies were employed, using the compound's formal name, its chemical formula (CF₂=CFOSO₂Cl), and various synonyms such as "trifluorovinyl chlorosulfonate" and "1,2,2-trifluoroethenyl chlorosulfonate." These search terms were combined with keywords relevant to each subsection of the requested outline, including "trifluorovinylation," "cross-coupling," "heterocyclic synthesis," "stereoselective synthesis," "monomer," and "polymer."

The comprehensive search did not yield any specific scholarly articles or patents detailing the synthesis, characterization, or application of "1-Chlorosulfonyloxy-1,2,2-trifluoroethene" for these purposes. The search results were limited to general discussions of related, but distinct, chemical families, such as:

The general reactivity of other vinyl sulfonates.

Synthetic methods for creating fluorinated molecules using different reagents.

The chemistry of chlorotrifluoroethylene (B8367) (CTFE), a precursor molecule.

Without any primary or secondary research sources that directly address the specified compound, it is impossible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of content would amount to speculation or fabrication, which would not meet the required standards of scientific and factual accuracy.

This lack of available information suggests that "1-Chlorosulfonyloxy-1,2,2-trifluoroethene" may be a highly novel, theoretical, or exceptionally niche compound whose synthetic applications have not been published in the accessible scientific literature. Therefore, the request to generate an article based on the provided outline cannot be fulfilled at this time.

Contributions to Stereoselective Synthesis

Enantioselective Transformations Mediated by 1-Chlorosulfonyloxy-1,2,2-trifluoroethene

No specific examples or detailed research findings were identified.

Diastereoselective Syntheses of Fluorine-Containing Molecules

No specific examples or detailed research findings were identified.

Applications in the Synthesis of Biologically Relevant Scaffolds

Preparation of Fluorinated Analogs for Medicinal Chemistry Research

No specific methodologies or synthesized analogs are documented in the available literature.

Synthetic Methodologies for Agrochemical Lead Structures

No specific synthetic routes or target agrochemical structures involving this compound are described.

Emerging Applications in Novel Material Science Precursors

No specific applications as a precursor for novel materials have been reported.

Computational and Theoretical Studies of 1 Chlorosulfonyloxy 1,2,2 Trifluoroethene and Its Reactions

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and related characteristics.

A molecular orbital (MO) analysis would be a primary step in characterizing 1-Chlorosulfonyloxy-1,2,2-trifluoroethene. This would involve calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. Furthermore, analysis of the orbital compositions would reveal the contributions of atomic orbitals from the chlorine, sulfur, oxygen, fluorine, and carbon atoms to the frontier orbitals, indicating which parts of the molecule are most likely to be involved in electron donation or acceptance during chemical reactions.

Understanding the distribution of electron density within the 1-Chlorosulfonyloxy-1,2,2-trifluoroethene molecule is key to predicting its reactive sites. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or mapping of the electrostatic potential (ESP) onto the electron density surface would be employed. These analyses would quantify the partial atomic charges on each atom. For instance, it would be expected that the carbon atoms of the trifluoroethene moiety attached to the electronegative fluorine and oxygen atoms would carry a partial positive charge, making them susceptible to nucleophilic attack. Conversely, the oxygen and fluorine atoms would be expected to have partial negative charges. The ESP map would visually highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a clear guide to its electrophilic and nucleophilic centers.

Computational Modeling of Reaction Pathways

Computational modeling can be used to explore the mechanisms of reactions involving 1-Chlorosulfonyloxy-1,2,2-trifluoroethene. This is particularly valuable for understanding reactions that are difficult to study experimentally.

For a proposed reaction, such as hydrolysis or reaction with a nucleophile, computational methods can be used to map out the entire reaction pathway. This involves locating the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep insight into the reaction mechanism.

The available scientific literature does not appear to contain dedicated studies on the specific topics requested for "1-Chlorosulfonyloxy-1,2,2-trifluoroethene." Therefore, the generation of a detailed and scientifically accurate article adhering to the provided outline is not possible at this time.

Further research would be required to develop the computational and theoretical data necessary to construct the requested article.

Future Perspectives and Emerging Research Directions for 1 Chlorosulfonyloxy 1,2,2 Trifluoroethene

Exploration of Undiscovered Reactivity Modes

Currently, there is a lack of specific studies detailing the undiscovered reactivity modes of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene. General principles of organofluorine chemistry suggest that the trifluoroethenyl group and the reactive chlorosulfonyloxy group could participate in a variety of chemical transformations. The electron-withdrawing nature of the fluorine atoms and the sulfonyl group likely renders the double bond susceptible to nucleophilic attack. The chlorosulfonyloxy group is a potential leaving group, which could be displaced in substitution reactions. However, without specific experimental data, these remain hypothetical reactivity patterns.

Development of Highly Selective and Sustainable Catalytic Systems

The development of catalytic systems is a cornerstone of modern chemistry, aiming for efficient and selective synthesis. For instance, research has been conducted on the catalytic dehydrofluorination of 1,1,1,2-tetrafluoroethane (B8821072) to produce trifluoroethylene (B1203016) using a modified NiO/Al2O3 catalyst. rsc.org Additionally, studies have explored the catalytic hydrolysis and ammonolysis of related compounds like 1,1,1-trichlorotrifluoroethane and chloro-2,2,2-trifluoroethane. rsc.org While these studies highlight the importance of catalysis in the synthesis of fluorinated molecules, there is no specific information available on the development of catalytic systems tailored for reactions involving 1-Chlorosulfonyloxy-1,2,2-trifluoroethene.

Integration into Advanced Synthesis Platforms

Advanced synthesis platforms like flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or producing unstable intermediates. nih.govnih.gov

Flow Chemistry Methodologies

Flow chemistry has been successfully applied to various fluorination reactions. However, there are no specific reports on the integration of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene into flow chemistry methodologies. The potential benefits of using this compound in a continuous-flow setup, such as enhanced control over reaction conditions and improved safety, remain to be investigated.

Automated Synthesis Applications

Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling high-throughput screening and optimization of chemical reactions. synplechem.com While automated systems for organic synthesis are becoming more common, their application to reactions involving 1-Chlorosulfonyloxy-1,2,2-trifluoroethene has not been documented.

Design of Next-Generation Fluorinated Building Blocks

Fluorinated building blocks are crucial for the synthesis of complex molecules with enhanced properties. nih.govyoutube.com The synthesis of novel fluorinated building blocks is an active area of research, often employing methods like halofluorination. beilstein-journals.orgnih.gov In principle, 1-Chlorosulfonyloxy-1,2,2-trifluoroethene could serve as a precursor to a variety of next-generation fluorinated building blocks. The combination of its reactive sites could allow for diverse chemical modifications. However, specific examples of such applications are not present in the current body of scientific literature.

Interdisciplinary Research in Materials Science and Chemical Biology

Fluorinated compounds have found significant applications in both materials science and chemical biology. For instance, polymers derived from related monomers like chlorotrifluoroethene (CTFE) exhibit unique properties. While this suggests potential interdisciplinary applications for derivatives of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene, no direct research has been published in these areas for this specific compound.

Long-Term Impact and Future Outlook in Organofluorine Chemistry Research

The long-term impact of a reagent like 1-Chlorosulfonyloxy-1,2,2-trifluoroethene will likely be defined by its utility as a versatile building block in the synthesis of novel organofluorine compounds. The incorporation of fluorine into molecules can significantly alter their physical, chemical, and biological properties, a fact that has been widely exploited in the development of pharmaceuticals, agrochemicals, and advanced materials. chinesechemsoc.orgtandfonline.comsolvay.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

The future outlook for organofluorine chemistry is geared towards the development of more efficient, selective, and sustainable synthetic methods. numberanalytics.com This includes the design of new reagents that can introduce fluorinated motifs into complex molecules under mild conditions. oup.com Compounds like 1-Chlorosulfonyloxy-1,2,2-trifluoroethene, which contain a highly reactive leaving group (chlorosulfonyloxy) attached to a desirable fluorinated alkene, fit well within this paradigm.

Future research efforts will likely focus on several key areas:

Development of Novel Synthetic Methodologies: The trifluoroethenyl group is a valuable precursor to other fluorinated functionalities. Research could explore the use of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene in transition-metal-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds, thereby providing access to a wide array of trifluoroethenyl-substituted compounds. The reactivity of the double bond could also be exploited in various addition and cycloaddition reactions.

Synthesis of Bioactive Molecules: The introduction of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. tandfonline.comikprress.org The trifluoroethenyl group, accessible from 1-Chlorosulfonyloxy-1,2,2-trifluoroethene, could be incorporated into potential therapeutic agents to modulate these properties. The table below illustrates the impact of fluorination on the properties of drug molecules.

| Property | Effect of Fluorination | Reference |

| Metabolic Stability | Increased resistance to oxidative metabolism. | tandfonline.com |

| Lipophilicity | Generally increases, which can improve membrane permeability. | mdpi.com |

| pKa | Can lower the pKa of nearby basic groups, affecting bioavailability. | tandfonline.com |

| Binding Affinity | Can enhance binding to target proteins through favorable interactions. | tandfonline.com |

Advanced Materials Science: Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. Chlorotrifluoroethylene (B8367), a related monomer, is used in the production of specialty polymers. nih.gov Future research could investigate the potential of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene as a monomer or co-monomer in the synthesis of novel fluoropolymers with tailored properties for applications in electronics, coatings, and membranes. The copolymerization of fluoroalkenes is an active area of research for creating materials with complementary properties. researchgate.net

Sustainable Chemistry: A significant trend in modern chemistry is the development of more environmentally benign processes. numberanalytics.com Future studies on 1-Chlorosulfonyloxy-1,2,2-trifluoroethene would likely aim to develop catalytic and waste-minimizing reactions, potentially utilizing flow chemistry to enhance safety and efficiency. numberanalytics.com

The long-term impact of this and similar highly reactive fluorinated synthons will depend on the successful development of practical and scalable methods for their use. As the demand for complex organofluorine compounds continues to grow across various scientific disciplines, the exploration of versatile and reactive building blocks like 1-Chlorosulfonyloxy-1,2,2-trifluoroethene will remain a critical aspect of research in organofluorine chemistry. The continued innovation in synthetic methods will undoubtedly unlock new applications for such compounds, solidifying the role of fluorine in the development of next-generation technologies. cas.cnnumberanalytics.com

Q & A

Basic: What are the recommended synthetic routes for 1-chloro-1,2,2-trifluoroethene (CTFE) with high purity, and how can reaction conditions be optimized?

Methodological Answer:

CTFE is typically synthesized via dechlorination or fluorination of halogenated precursors. Key steps include:

- Fluorination of trichloroethylene using anhydrous HF in the presence of catalysts like SbF₃ at 80–120°C .

- Gas-phase pyrolysis of 1,1,2-trichloro-1,2,2-trifluoroethane at 500–700°C to yield CTFE and HCl .

Optimization Tips: - Monitor reaction temperature to avoid over-fluorination or decomposition.

- Use inert gas purging to minimize side reactions.

- Confirm purity via GC-MS (detection limit: 0.1 ppm) or FTIR (C-F stretch at 1150–1250 cm⁻¹) .

Basic: Which analytical techniques are most reliable for structural and quantitative analysis of CTFE?

Methodological Answer:

Basic: What safety protocols are critical for handling CTFE in laboratory settings?

Methodological Answer:

- Storage: Use sealed, corrosion-resistant containers (e.g., PTFE-lined) at ≤25°C, away from oxidizers .

- PPE: Neoprene gloves, face shields, and NIOSH-approved respirators for vapor control .

- Decomposition Risks: Avoid sparks or heat >200°C to prevent release of HF or ClF₃ .

- Emergency Response: Neutralize spills with calcium carbonate; ventilate areas immediately .

Advanced: How can polymerization conditions be tailored for CTFE-based fluoropolymers?

Methodological Answer:

CTFE is copolymerized with tetrafluoroethylene (TFE) or vinylidene fluoride (VDF) to enhance thermal stability:

- Initiators: Use peroxides (e.g., di-tert-butyl peroxide) at 60–90°C in solvent-free systems .

- Monomer Ratios: Optimize CTFE:TFE ratios (e.g., 1:3) to balance crystallinity and chemical resistance .

- Post-Polymerization Analysis: Employ GPC (Mw 50,000–200,000 Da) and DSC (Tg: -10 to 50°C) .

Challenge: Control branching by maintaining low pressure (<5 bar) during radical polymerization .

Advanced: How do environmental degradation pathways of CTFE differ under aerobic vs. anaerobic conditions?

Methodological Answer:

- Aerobic Degradation: Forms trifluoroacetic acid (TFA) via hydroxyl radical attack (half-life: 30–90 days) .

- Anaerobic Degradation: Reductive dechlorination yields 1,1,2-trifluoroethene, a persistent groundwater contaminant .

Analytical Workflow:

Simulate degradation in batch reactors with LC-MS/MS monitoring (LOQ: 0.01 µg/L).

Track intermediates using QSAR models to predict toxicity .

Advanced: How should researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of CTFE?

Methodological Answer:

Discrepancies arise from impurities or measurement methods. Mitigation strategies:

- Calibration: Use high-purity CTFE (>99.5%) validated by GC-MS .

- Standardize Methods: Compare bomb calorimetry (ΔHf: -780 kJ/mol) vs. computational DFT (B3LYP/6-311+G(d)) .

- Statistical Analysis: Apply multivariate regression to reconcile data from diverse sources .

Advanced: What computational tools are effective for modeling CTFE’s reactivity in radical reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.